4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
Beschreibung
BenchChem offers high-quality 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-4-11-24-19-8-6-5-7-18(19)23-22(24)17-13-21(26)25(14-17)20-12-15(2)9-10-16(20)3/h4-10,12,17H,1,11,13-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPYFAMDHXTVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is a synthetic compound that belongs to the class of heterocyclic compounds. Its structure incorporates a benzimidazole moiety and a pyrrolidinone ring, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 336.43 g/mol. The presence of both the benzimidazole and pyrrolidinone rings contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O |
| Molecular Weight | 336.43 g/mol |
| Structure | Chemical Structure |
The biological activity of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one may involve several mechanisms:
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, particularly at the α1/γ2 interface. This interaction can enhance inhibitory neurotransmission, providing potential therapeutic effects in neurological disorders .
- Anti-inflammatory Properties : Compounds containing benzimidazole derivatives have shown anti-inflammatory effects by inhibiting pathways such as NF-κB signaling. This suggests that 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one may exhibit similar properties, potentially reducing inflammation in various conditions .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of benzimidazole can protect neuronal cells from oxidative stress and apoptosis, indicating a possible neuroprotective role for this compound .
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of compounds structurally related to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one:
- In vitro Studies : In vitro assays demonstrated that related compounds exhibit significant binding affinity to GABA-A receptors and show neuroprotective effects against neurotoxicity induced by amyloid-beta peptides .
- In vivo Studies : Animal models have been used to assess the hypolipidemic effects of similar compounds, which showed alterations in lipid profiles and potential cardiovascular benefits .
Case Studies
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study evaluated the effects of a benzimidazole derivative on cognitive impairment in scopolamine-induced Alzheimer's disease mice. The results indicated significant improvements in memory retention and learning abilities, attributed to the compound's ability to inhibit oxidative stress and inflammation .
Case Study 2: GABA-A Receptor Modulation
Research focused on a series of benzimidazole derivatives as PAMs for GABA-A receptors. Compounds with structural similarities to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one were shown to enhance GABAergic transmission effectively, suggesting potential applications in treating anxiety and seizure disorders .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of benzimidazole have shown activity against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These findings suggest potential as an antimicrobial agent in treating infections caused by resistant bacterial strains.
Neuropharmacological Activity
The compound is also being investigated for its neuropharmacological effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.
Mechanisms of Action:
- Acetylcholinesterase Inhibition : Inhibition leads to increased levels of acetylcholine, which is beneficial for cognitive function.
- Neuroprotective Effects : Compounds related to this class have demonstrated protective effects against oxidative stress and neuroinflammation.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Activity : A comparative study evaluated various benzimidazole derivatives against resistant bacterial strains, revealing significant activity against MRSA strains.
- Neuroprotective Effects : In behavioral studies involving scopolamine-induced memory impairment in mice, administration of the compound resulted in improved memory performance compared to controls.
Summary of Biological Activities
The biological activity of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is likely mediated through several mechanisms:
- Antimicrobial effects via disruption of bacterial cell membranes.
- Neuroprotective properties through AChE inhibition and antioxidant activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
